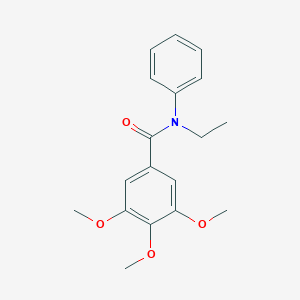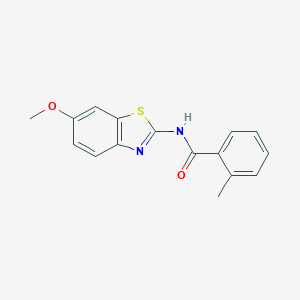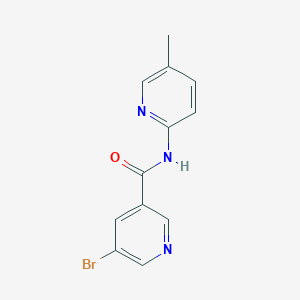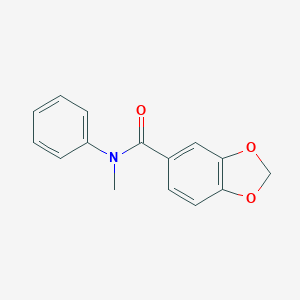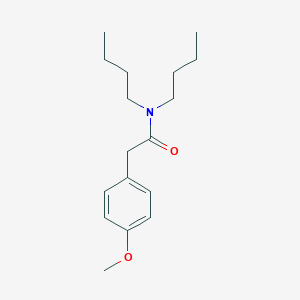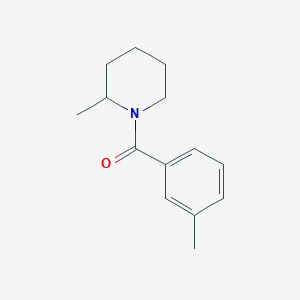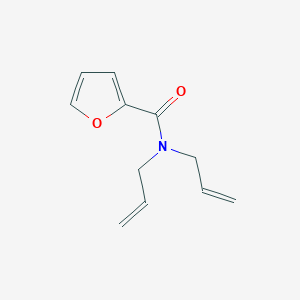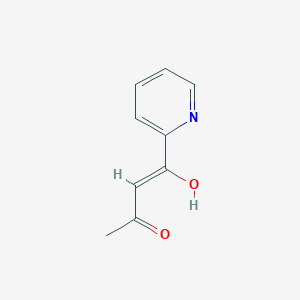
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one, also known as HPBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule belongs to the class of chalcones, which are natural compounds found in a variety of plants. HPBB has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
作用機序
The mechanism of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to modulate the expression of genes involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one is its ability to modulate multiple biological pathways, making it a potential candidate for the treatment of a variety of diseases. However, its complex mechanism of action also presents a challenge for researchers, as it can be difficult to isolate the specific effects of the compound. Additionally, the synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be challenging and may require specialized equipment and expertise.
将来の方向性
There are several future directions for research on 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one. One area of interest is the development of novel drug formulations that can enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one and to identify potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one in humans.
合成法
The synthesis of 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction between 2-pyridinecarboxaldehyde and acetophenone in the presence of a base. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of a base and subsequent dehydration.
科学的研究の応用
4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. In particular, 4-Hydroxy-4-(2-pyridinyl)-3-buten-2-one has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. This makes it a potential candidate for the treatment of chronic inflammatory diseases, such as arthritis and asthma.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
(Z)-4-hydroxy-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-6,12H,1H3/b9-6- |
InChIキー |
XECTXAVLTHXJRS-TWGQIWQCSA-N |
異性体SMILES |
CC(=O)/C=C(/C1=CC=CC=N1)\O |
SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
正規SMILES |
CC(=O)C=C(C1=CC=CC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
